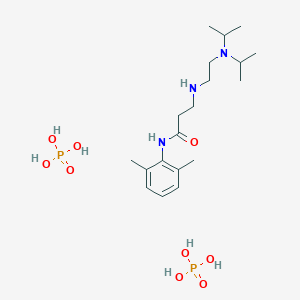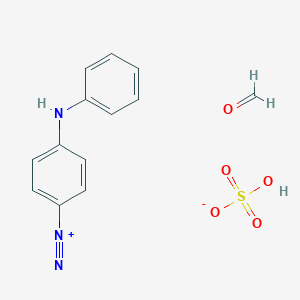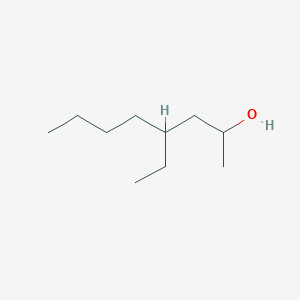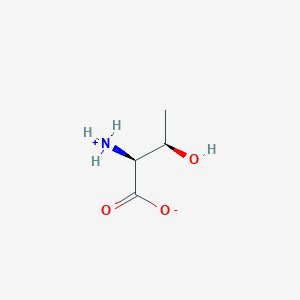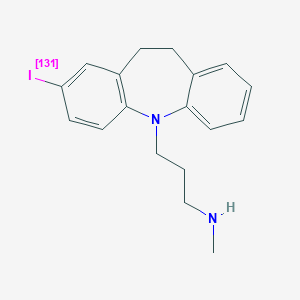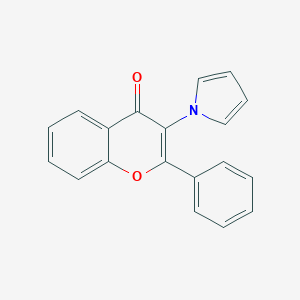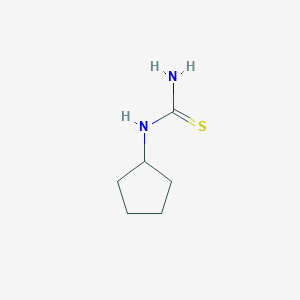
Ciclopentiltiourea
Descripción general
Descripción
Cyclopentylthiourea (CTU) is an organosulfur compound that has been studied for its potential applications in many different scientific fields. This compound has been found to have a wide range of uses, from its synthesis for laboratory experiments to its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Aplicaciones Antibacterianas
Los derivados de ciclopentiltiourea se han estudiado por su potencial como agentes antibacterianos. Su mecanismo a menudo implica la inhibición del crecimiento bacteriano al interferir con enzimas esenciales o al interrumpir la síntesis de la pared celular. Esta aplicación es crucial en el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos .
Propiedades Antioxidantes
Estos compuestos pueden actuar como antioxidantes, protegiendo las células del estrés oxidativo al neutralizar los radicales libres. Esta propiedad es significativa para prevenir enfermedades asociadas con el daño oxidativo, como los trastornos neurodegenerativos y el cáncer .
Actividad Anticancerígena
La investigación ha indicado que los derivados de this compound exhiben actividades anticancerígenas. Pueden inducir la apoptosis en las células cancerosas, inhibir la proliferación celular e interferir con el metabolismo de las células cancerosas, lo que las convierte en candidatas prometedoras para la terapia contra el cáncer .
Usos Antiinflamatorios
Las propiedades antiinflamatorias de la this compound son beneficiosas en el tratamiento de enfermedades inflamatorias crónicas. Funcionan modulando la respuesta inflamatoria del cuerpo, lo que podría conducir a nuevos tratamientos para afecciones como la artritis y el asma .
Investigación Anti-Alzheimer
La this compound ha mostrado potencial en la investigación anti-Alzheimer. Puede inhibir enzimas como la acetilcolinesterasa, que participa en la progresión de la enfermedad de Alzheimer, contribuyendo así al desarrollo de nuevas estrategias terapéuticas .
Aplicaciones Antimaláricas
Los efectos antimaláricos de los derivados de this compound son otra área de interés. Pueden interrumpir el ciclo de vida del parásito de la malaria, ofreciendo una vía hacia nuevos fármacos antimaláricos, lo que es vital para combatir la malaria en las regiones endémicas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyclopentylthiourea primarily targets the NS3 protease . This protease plays a crucial role in the replication of the Hepatitis C Virus (HCV) . By inhibiting this protease, Cyclopentylthiourea can effectively disrupt the life cycle of HCV .
Mode of Action
Cyclopentylthiourea interacts with its target, the NS3 protease, by binding to its active site . This binding blocks access to the substrate, thereby inhibiting the activity of the NS3 protease . This interaction results in the disruption of HCV replication .
Biochemical Pathways
The primary biochemical pathway affected by Cyclopentylthiourea is the replication pathway of HCV . By inhibiting the NS3 protease, Cyclopentylthiourea disrupts the replication of HCV, affecting the downstream effects of viral proliferation .
Result of Action
The molecular and cellular effects of Cyclopentylthiourea’s action primarily involve the inhibition of HCV replication . By binding to the active site of the NS3 protease, Cyclopentylthiourea prevents the protease from interacting with its substrate, thereby inhibiting the replication of HCV .
Propiedades
IUPAC Name |
cyclopentylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCUYXHMQFYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353141 | |
| Record name | cyclopentylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102936-57-2 | |
| Record name | cyclopentylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)



![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
